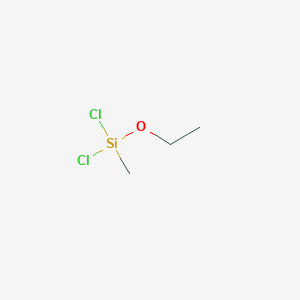

Methylethoxydichlorosilane

説明

Contextualizing Organosilicon Compounds in Advanced Materials Science

Organosilicon compounds, a class of organometallic compounds featuring silicon-carbon bonds, are fundamental to advancements in materials science. iust.ac.irwiley.com The versatility of silicon to form bonds with carbon and other elements like oxygen and nitrogen allows for the synthesis of a wide array of molecules, including silanes, siloxanes, and silanols. iust.ac.iriust.ac.ir This structural diversity gives rise to materials with unique and desirable properties such as high thermal stability, chemical inertness, flexibility, and water repellency. iust.ac.iriust.ac.ir

These characteristics make organosilicon compounds invaluable as building blocks for advanced materials. iust.ac.ir They are extensively used in various industrial and scientific applications, including the production of high-performance coatings, adhesives, sealants, and durable silicone materials like silicone rubber. iust.ac.irzmsilane.com In the realm of electronics, they serve as insulators and dielectric materials, while in pharmaceuticals, their biocompatibility is leveraged for drug delivery systems. iust.ac.iriust.ac.ir The ability to fine-tune the steric and electronic properties of organosilanes by modifying the substituents on the silicon atom allows for the creation of materials tailored for specific and demanding applications. thermofisher.com

Significance of Methylethoxydichlorosilane within Organosilane Chemistry

Within the broad family of organosilanes, this compound (CAS RN: 1825-75-8) holds particular importance as a versatile chemical intermediate. acs.orglabnovo.com Its significance stems from its hybrid functionality, possessing both a hydrolyzable ethoxy group and two reactive chloro groups attached to a central silicon atom. This structure allows it to act as a crucial monomer in the synthesis of novel silicone polymers. acs.org The presence of the ethoxy group can facilitate controlled polymerization processes, while the chloro groups provide reactive sites for further chemical modifications. acs.orgdtic.mil

This dual reactivity makes this compound a key component in the fabrication of specialized organosilicon materials. For instance, it is used in reactions with reagents like phenylsodium (B238773) to produce other functionalized silanes, such as alkoxychloromethylphenylsilane. acs.org The ability to introduce different functional groups through sequential reactions makes it a valuable tool for chemists aiming to design polymers with specific properties. The purity of this compound is a critical factor in these syntheses, as impurities can affect reaction outcomes and the properties of the final material. acs.org

Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research on this compound is largely focused on optimizing its synthesis and purification to meet the stringent requirements of the chemical industry. acs.org Accurate physical and chemical data, such as vapor pressure as a function of temperature, are essential for the design of efficient chemical engineering processes like distillation under reduced pressure. acs.orggrafiati.com Studies have been conducted to precisely measure these properties to ensure the high purity needed for consistent reaction performance. acs.orgresearchgate.net

Despite its established use, significant knowledge gaps remain. While it is known to be a precursor for novel polymers, there is a need for more extensive research into its polymerization behavior with various co-monomers. acs.org A deeper understanding of the reaction kinetics and mechanisms involved in its synthesis and subsequent reactions would allow for better control over the structure and properties of the resulting materials. researchgate.net Future research trajectories will likely involve exploring its potential in creating new hybrid organic-inorganic materials and its application as a coupling agent to enhance the performance of composites. researchgate.net Further investigation into its catalytic applications could also open new avenues for this versatile compound. bohrium.com

Detailed Research Findings

Physical and Chemical Properties of this compound

The following table summarizes key physical and chemical properties of this compound based on available research data. Accurate property data is crucial for its application in chemical synthesis and process design.

| Property | Value | Source |

| Molecular Formula | C3H6Cl2OSi | chemsrc.com |

| Molecular Weight | 157.07 g/mol | chemsrc.com |

| Boiling Point | 373.35 K (100.2 °C) at 101.325 kPa | acs.org |

| Vapor Pressure | (11.325 to 101.266) kPa | acs.org |

| Molar Evaporation Enthalpy (⟨ΔvapHm⟩) | 35.06 kJ·mol−1 | acs.org |

This table is interactive. Click on the headers to sort the data.

Vapor Pressure Data of this compound

The vapor pressure of this compound has been experimentally determined and correlated using the Antoine equation. This data is critical for purification processes like vacuum distillation. acs.orgresearchgate.net The Antoine equation parameters for this compound are reported as A = 9.74178, B = 1715.764, and C = -49 K. acs.orgresearchgate.netresearchgate.net

特性

IUPAC Name |

dichloro-ethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8Cl2OSi/c1-3-6-7(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTPGQHJFRSSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-75-8 | |

| Record name | Dichloroethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloroethoxymethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methylethoxydichlorosilane and Analogues

Exploration of Alkoxylation Reactions in Organosilane Synthesis

Alkoxylation is a fundamental process in organosilane chemistry for introducing alkoxy groups onto a silicon atom. acs.org This method is central to the synthesis of compounds like methylethoxydichlorosilane, which is often derived from the reaction of methyltrichlorosilane (B1216827) with ethanol (B145695). google.com The reaction involves the substitution of a chlorine atom on the silicon with an ethoxy group. The general scheme for this reaction is:

CH₃SiCl₃ + C₂H₅OH → CH₃SiCl₂(OC₂H₅) + HCl

This process, while direct, is subject to various influencing factors that can affect the yield and purity of the desired product.

The distribution of products in the alkoxylation of chlorosilanes is highly sensitive to the reaction conditions. frontiersin.orgmdpi.com Key parameters that must be carefully controlled include temperature, reaction time, and the molar ratio of reactants. googleapis.comgoogleapis.com The reaction between methyltrichlorosilane and ethanol can yield a mixture of products, including the desired this compound, as well as methyldiethoxychlorosilane (B8478848) and methyltriethoxysilane, through successive substitution reactions.

The temperature of the reaction plays a critical role; higher temperatures can increase the rate of reaction but may also favor the formation of more substituted products, thereby reducing the selectivity for the monosubstituted this compound. mdpi.com Similarly, the molar ratio of ethanol to methyltrichlorosilane is a crucial determinant of the product distribution. An excess of ethanol will drive the reaction towards more highly substituted silanes. Therefore, to maximize the yield of this compound, a carefully controlled stoichiometry, often with a slight excess of the chlorosilane, is employed.

The table below summarizes the general influence of reaction conditions on the alkoxylation of methyltrichlorosilane.

| Reaction Condition | Effect on Product Distribution | Rationale |

| Temperature | Increasing temperature can decrease selectivity for this compound. | Higher kinetic energy favors multiple substitutions. mdpi.com |

| Reactant Molar Ratio (Ethanol:SiCl₃) | Increasing the ratio favors di- and tri-substituted products. | Higher concentration of the alcohol nucleophile drives further reaction. |

| Reaction Time | Prolonged reaction time can lead to a decrease in the desired product. | Allows for the progression of the reaction to more substituted, thermodynamically stable products. frontiersin.org |

| Catalyst | The presence of a catalyst can alter reaction rates and selectivity. | Catalysts can lower the activation energy for specific reaction pathways. acs.org |

A significant challenge in the synthesis of alkylchloroalkoxysilanes like this compound is achieving high selectivity and purity. The primary issue stems from the stepwise nature of the alkoxylation reaction, where the initial product, this compound, can react further with ethanol to form methyldiethoxychlorosilane and subsequently methyltriethoxysilane. This results in a product mixture that can be difficult to separate due to the close boiling points of the components.

The use of mixed alkylchloroalkoxysilanes prepared via alkoxylation has been found to be unsatisfactory in certain preparations due to the presence of these extraneous components which act as inert diluents. dtic.mil For instance, attempts to prepare dichlorodiethoxysilane through this method often result in distillation fractions that are not pure. dtic.mil The formation of these byproducts represents a loss of valuable starting material and complicates the purification process, often requiring fractional distillation to isolate the desired compound. youtube.com The challenge lies in controlling the reaction to favor the monosubstitution product while minimizing these subsequent reactions.

Alternative Synthetic Routes for Ethoxydichlorosilanes

To overcome the selectivity challenges associated with direct alkoxylation, alternative synthetic routes for ethoxydichlorosilanes have been explored. These include esterification processes and hydrosilylation-based approaches.

Esterification is a prominent method for synthesizing organoalkoxysilanes. google.com In the context of producing this compound, the reaction involves methyltrichlorosilane and ethanol. google.com This process can be analyzed using different reactor types, such as the Continuous Stirred Tank Reactor (CSTR) and the Plug-Flow Reactor (PFR), to optimize yield and efficiency. mdpi.comsemanticscholar.org

A comparative analysis shows that reactor choice significantly impacts the process. researchgate.net While a CSTR may offer slightly higher yields of the ester product under certain conditions, a PFR can be more efficient in managing reaction temperatures, particularly for exothermic reactions. mdpi.comsemanticscholar.org For the esterification of organosilanes, controlling the temperature is crucial to prevent side reactions and decomposition.

The following table provides a comparative overview of CSTR and PFR for organosilane esterification.

| Reactor Type | Advantages | Disadvantages | Optimal Conditions for Organosilane Esterification |

| Continuous Stirred Tank Reactor (CSTR) | Good temperature control, uniform mixing. mdpi.com | Lower conversion per unit volume compared to PFR, potential for back-mixing. researchgate.net | Reactions where precise temperature control is paramount and residence time distribution is less critical. |

| Plug-Flow Reactor (PFR) | Higher conversion per unit volume, efficient for many reactions. mdpi.comsemanticscholar.org | Potential for temperature hotspots, less uniform mixing. semanticscholar.org | Continuous production where high conversion is desired and heat management can be effectively implemented. |

Kinetic analysis is a vital tool for optimizing these esterification processes, allowing for the rational selection of reaction conditions such as temperature, reagent ratios, and catalyst concentration to maximize the yield of the desired ethoxydichlorosilane. acs.org

Hydrosilylation presents another versatile route for the synthesis of organoalkoxysilanes. mdpi.com This reaction involves the addition of a silicon-hydrogen bond across a double or triple bond, typically catalyzed by a transition metal complex, such as a platinum-based catalyst like Karstedt's catalyst. mdpi.comnih.gov

For the synthesis of an ethoxydichlorosilane, a potential hydrosilylation approach could involve the reaction of dichlorosilane (B8785471) (H₂SiCl₂) or methyldichlorosilane (B44661) (CH₃SiHCl₂) with a molecule containing a vinyl group and an ethoxy functionality, or a precursor that can be converted to an ethoxy group. The general mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by migratory insertion of the alkene and reductive elimination of the final product. nih.gov

This method offers the potential for high selectivity, as the reaction is often very specific to the Si-H and C=C bonds. The choice of catalyst and ligands can be used to control the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). nih.gov While not a direct route to this compound from common precursors, hydrosilylation is a powerful tool in the broader synthesis of functionalized organoalkoxysilanes. researchgate.net

Purification Techniques in this compound Synthesis

Regardless of the synthetic route employed, the final product, this compound, typically requires purification to remove unreacted starting materials, byproducts, and catalysts. The primary and most effective method for purifying this compound is vacuum distillation. researchgate.netresearchgate.net

Distillation separates components of a liquid mixture based on differences in their boiling points. masterorganicchemistry.com Because organosilanes can be sensitive to high temperatures, performing the distillation under reduced pressure (vacuum) allows the compound to boil at a lower temperature, thus preventing thermal decomposition. youtube.com

Research has shown that pure this compound can be successfully obtained using this technique. researchgate.netresearchgate.net The vapor pressure of this compound has been determined at various pressures, which is crucial data for designing and optimizing the vacuum distillation process. researchgate.netresearchgate.net For example, the vapor pressure was measured from (11.325 to 101.266) kPa, and the data was fitted to an Antoine equation, which is essential for predicting the boiling point at different vacuum levels. researchgate.net This allows for the precise separation of this compound from other closely boiling silane (B1218182) byproducts.

Advanced Vacuum Distillation Protocols for High Purity Isolation

The purification of this compound from a crude reaction mixture is effectively achieved through vacuum distillation. This technique is preferred because it lowers the boiling point of the compound, mitigating the risk of thermal decomposition that could occur at atmospheric pressure. brandtech.comwikipedia.org For compounds with high boiling points or thermal sensitivity, reducing the operating pressure is a critical strategy for successful purification. wikipedia.org

Fractional distillation under vacuum is a particularly advanced protocol that enables the separation of components with close boiling points. msu.edu A distillation column with a high number of theoretical plates is used to facilitate numerous vaporization-condensation cycles, progressively enriching the vapor phase with the more volatile component. msu.eduyoutube.com In the context of this compound, this allows for the separation from both lower-boiling impurities, such as residual reactants or solvents, and higher-boiling byproducts.

The successful implementation of a vacuum distillation protocol hinges on precise control over key parameters: pressure, temperature (in the reboiler and at the column head), and reflux ratio. Research into the vapor pressure of pure this compound has yielded the Antoine equation parameters (A = 9.74178, B = 1715.764, and C = -49 K), which allows for the accurate prediction of its boiling point at various pressures. researchgate.netresearchgate.net This data is fundamental for designing an efficient distillation process.

Table 1: Theoretical Vacuum Distillation Parameters for this compound This table, derived from vapor pressure data researchgate.netresearchgate.net, illustrates the relationship between operating pressure and the boiling point of this compound, which is a critical consideration for any distillation protocol.

| Operating Pressure (kPa) | Operating Pressure (Torr) | Boiling Point (°C) |

| 101.3 | 760 | 100.4 |

| 50.0 | 375 | 80.5 |

| 20.0 | 150 | 58.1 |

| 10.0 | 75 | 43.2 |

| 5.0 | 37.5 | 28.7 |

| 1.0 | 7.5 | 2.5 |

The protocol involves charging the crude this compound into a reboiler, reducing the system pressure to the desired level using a vacuum pump, and then heating the mixture. brandtech.com The vapor ascends through a packed or trayed distillation column, where it is fractionated. Impurities with significantly different boiling points, such as boron trichloride (B1173362) (B.P. 12.4°C), can be effectively removed. google.com The purified this compound vapor is condensed and collected in a receiving flask.

Efficiency and Cost-Benefit Analysis of Purification Strategies

The efficiency and economic viability of purifying chlorosilanes are of paramount importance, particularly in large-scale industrial production. americanchemistry.com The primary costs associated with distillation are capital expenditure for the equipment (columns, pumps, heat exchangers) and operating costs, which are dominated by energy consumption. pv-tech.org

Efficiency Analysis: The efficiency of a distillation process is measured by its ability to separate the desired product from impurities to a specified purity level with minimal loss of product. For chlorosilanes used in high-tech applications, purity is often required in the parts-per-billion (ppb) range. libretexts.org

Yield: Losses of valuable chlorosilanes during production and purification can significantly impact operating costs. pv-tech.org Efficient column design and operation aim to minimize these losses, which can otherwise account for a substantial portion of raw material costs. osti.gov

Purity: The effectiveness of the separation is determined by the number of theoretical plates in the distillation column and the reflux ratio. A higher number of plates and a higher reflux ratio lead to better separation but also increase energy consumption and capital cost.

Cost-Benefit Analysis: A cost-benefit analysis of this compound purification involves weighing the high costs of achieving ultra-high purity against the value and performance requirements of the final application.

Energy Costs: Distillation is an energy-intensive process. wikipedia.org Heat must be supplied to the reboiler to vaporize the liquid, and this energy is then removed in the condenser. Energy conservation measures, such as heat recovery from process equipment, are crucial for reducing operating costs. pv-tech.org

Capital Costs: High-efficiency distillation columns, especially those designed for vacuum service and constructed from corrosion-resistant materials, represent a significant capital investment.

The economic incentive for implementing advanced purification technologies is substantial. The conversion of process residues and byproducts into valuable monomers can significantly reduce raw material costs and minimize waste disposal expenses. osti.govosti.gov

Table 2: Illustrative Cost Factors in Chlorosilane Purification This table provides a qualitative overview of the major cost components and the factors that influence them in a typical chlorosilane purification process.

| Cost Component | Key Influencing Factors | Potential for Cost Reduction |

| Energy | Reflux ratio, reboiler duty, operating pressure, heat loss | Heat integration, optimized column design, process simulation |

| Capital | Column height/diameter, materials of construction, vacuum system | Process intensification, modular design |

| Raw Material Loss | Distillation efficiency, side reactions, handling losses | High-efficiency packing/trays, optimized reflux ratio |

| Waste Management | Volume and nature of distillation residue | Recycling of byproducts, conversion of waste streams to valuable products |

Ultimately, the chosen purification strategy for this compound represents a trade-off between the desired product purity, the capital investment, and the ongoing operational costs. For high-value applications, the expense of advanced, multi-stage vacuum distillation is justified by the stringent purity requirements.

Reaction Mechanisms Involving Methylethoxydichlorosilane

Mechanistic Pathways of Hydrolysis and Condensation Reactions

The hydrolysis and condensation of methylethoxydichlorosilane are fundamental processes in the formation of polysiloxane networks, which are the basis of silicone polymers and sol-gel materials. These reactions involve the cleavage of Si-Cl and Si-OEt bonds by water, followed by the formation of siloxane (Si-O-Si) bridges.

Hydrolysis: n CH₃(C₂H₅O)SiCl₂ + 2n H₂O → n CH₃(C₂H₅O)Si(OH)₂ + 2n HCl

Condensation: n CH₃(C₂H₅O)Si(OH)₂ → [CH₃SiO(OH)]ₙ + n C₂H₅OH [CH₃SiO(OH)]ₙ → [CH₃SiO₁.₅]ₙ + n H₂O

It is important to note that the two chloro groups are significantly more reactive towards water than the ethoxy group. Therefore, hydrolysis will proceed in a stepwise manner, with the rapid hydrolysis of the Si-Cl bonds followed by the slower hydrolysis of the Si-OEt bond.

The sol-gel process transforms a system of colloidal particles (sol) into a continuous solid network (gel). For alkoxysilanes like MEDS, this involves hydrolysis and condensation reactions. The kinetics of these processes are influenced by several factors, including the water-to-silane ratio, solvent, temperature, and the presence of catalysts.

Water-producing condensation: Two silanol (B1196071) groups react to form a siloxane bond and a water molecule.

Alcohol-producing condensation: A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol (B145695) molecule.

The relative rates of these condensation reactions influence the structure of the resulting polymer. The kinetics of these reactions can be monitored using various analytical techniques, such as spectroscopy and dynamic light scattering, to track the evolution of silica (B1680970) associates from monomers to larger oligomers and polymers. researchgate.net The structure of the evolving particles can range from weakly branched polymers to highly branched colloidal particles, depending on the reaction conditions. unm.edu

Table 1: Postulated Intermediates in the Hydrolysis and Condensation of this compound

| Intermediate Name | Chemical Formula | Description |

| Methylethoxychlorosilanol | CH₃(C₂H₅O)Si(Cl)(OH) | Product of the first hydrolysis step. |

| Methylethoxysilanediol | CH₃(C₂H₅O)Si(OH)₂ | Product of the complete hydrolysis of chloro groups. |

| Dimeric Species | [CH₃(C₂H₅O)Si(OH)O]₂ | Formed from the initial condensation of two silanediol (B1258837) molecules. |

| Oligomeric Chains/Rings | [CH₃(C₂H₅O)SiO]ₙ | Larger structures formed through continued condensation. |

Catalysts play a crucial role in controlling the rates of hydrolysis and condensation of alkoxysilanes. unm.eduunizin.org Both acids and bases can be used to accelerate these reactions. nih.gov

Acid Catalysis: In acidic conditions, the oxygen atom of the ethoxy group or the chlorine atom is protonated, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. Acid catalysis generally leads to a more linear, less branched polymer structure because the condensation reaction is slower than the hydrolysis reaction.

Base Catalysis: In basic conditions, the hydroxide (B78521) ion is a more potent nucleophile than water and directly attacks the silicon atom. Base catalysis promotes the formation of more highly branched, particulate structures because the condensation reaction is faster than the hydrolysis reaction. unm.edu

The choice of catalyst and the resulting pH of the reaction medium are therefore critical parameters for controlling the final properties of the sol-gel derived material. unm.edu

Exploration of Silane (B1218182) Coupling and Functionalization Reactions

This compound can be used as a coupling agent to modify the surface of various materials, such as glass, ceramics, and metals. This modification is achieved through the reaction of the silane with surface hydroxyl groups.

Ligand exchange, or substitution, is a fundamental reaction in organosilane chemistry where one ligand is replaced by another. savemyexams.comlibretexts.org In the context of this compound, this can involve the replacement of the chloro or ethoxy ligands. The mechanism of ligand exchange can be associative, dissociative, or an interchange mechanism. libretexts.orglibretexts.org

Associative (A) Mechanism: The incoming ligand first forms a bond with the silicon center, creating a higher-coordinate intermediate, followed by the departure of the leaving group. libretexts.org

Dissociative (D) Mechanism: The leaving group departs first, generating a lower-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org

Interchange (I) Mechanism: The bond to the incoming ligand is formed as the bond to the leaving group is broken in a concerted step. libretexts.org

The operative mechanism depends on factors such as the nature of the entering and leaving groups, the steric bulk around the silicon center, and the reaction conditions. For the highly reactive Si-Cl bonds in MEDS, an associative or interchange mechanism is likely, given the high electrophilicity of the silicon atom.

The surface modification of a substrate with MEDS typically involves a three-step process:

Hydrolysis: The chloro and ethoxy groups of MEDS react with moisture present on the substrate surface or in the reaction medium to form silanol groups (Si-OH).

Condensation: The newly formed silanol groups on the MEDS molecule react with the hydroxyl groups on the substrate surface (e.g., Si-OH on a silica surface) to form stable siloxane bonds (Si-O-Si), effectively anchoring the silane to the surface. researchgate.netnih.gov

Cross-linking: Silanol groups on adjacent MEDS molecules can also condense with each other, forming a cross-linked polysiloxane layer on the surface.

This process results in a durable surface layer with properties determined by the methyl group of the MEDS molecule, such as hydrophobicity. The effectiveness of the surface modification depends on the density of surface hydroxyl groups on the substrate and the reaction conditions. nih.gov

Theoretical and Experimental Approaches to Elucidating Reaction Pathways

Understanding the intricate reaction pathways of this compound requires a combination of theoretical and experimental methods.

Theoretical Approaches:

Quantum Mechanical Calculations: Computational methods like Density Functional Theory (DFT) can be used to model the reaction pathways of hydrolysis and condensation. These calculations can provide insights into the structures and energies of transition states and intermediates, helping to elucidate the reaction mechanism at a molecular level. mdpi.com

Molecular Dynamics Simulations: These simulations can model the behavior of a large number of molecules over time, providing a dynamic picture of the sol-gel process, including particle aggregation and network formation. mdpi.com

Graph-based Network Prediction: For complex reaction systems, graph-based approaches can be used to predict possible reaction pathways and identify potential byproducts and intermediates. nih.gov

Experimental Approaches:

Spectroscopic Techniques: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are invaluable for identifying the functional groups present in the reactants, intermediates, and products, thereby tracking the progress of the reaction. nih.govmdpi.com

Chromatographic Methods: Techniques like gas chromatography (GC) and liquid chromatography (LC) can be used to separate and identify the various species present in the reaction mixture.

Scattering Techniques: Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) can provide information about the size and structure of particles and aggregates formed during the sol-gel process. mdpi.com

Surface-Specific Techniques: For studying surface modification, techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) can provide information about the chemical composition and morphology of the modified surface. nih.gov

By combining these theoretical and experimental methods, a comprehensive understanding of the reaction mechanisms of this compound can be achieved, enabling the rational design of materials with tailored properties.

Advanced Applications of Methylethoxydichlorosilane in Materials Science and Engineering

Precursor for Functional Polymer and Composite Materials

Methylethoxydichlorosilane is a valuable building block for creating specialized polymers and composite materials due to its ability to undergo controlled hydrolysis and condensation reactions.

Development of Organosilicon Polymers from this compound

The synthesis of novel organosilicon polymers can be achieved by utilizing this compound as a comonomer. It can be polymerized with other monomers that possess hydrolyzable ethoxy groups, facilitating the creation of new silicone polymers. polyu.edu.hk The presence of both a stable methyl group and a reactive ethoxy group, alongside two chlorine atoms, allows for the formation of polysiloxane backbones with specific functionalities.

The general industrial synthesis of polysiloxanes often involves the hydrolysis of dichlorosilanes. wikipedia.org In the case of this compound, the two chlorine atoms provide primary reaction sites for hydrolysis, leading to the formation of silanol (B1196071) intermediates. These intermediates can then undergo condensation to form siloxane (Si-O-Si) linkages, which constitute the backbone of the polymer. The ethoxy group can also participate in hydrolysis, although typically at a different rate than the chloro groups, offering another level of control over the polymerization process.

Table 1: Polymerization Potential of this compound

| Reactive Group | Role in Polymerization | Resulting Polymer Characteristics |

| Dichloro | Primary sites for hydrolysis and condensation, forming the main siloxane backbone. | Controls the primary chain formation and linearity. |

| Ethoxy | Secondary site for hydrolysis, allowing for branching or cross-linking. | Influences the degree of cross-linking and network formation. |

| Methyl | Non-reactive side group. | Imparts hydrophobicity, thermal stability, and flexibility to the polymer. |

Integration into Hybrid Organic-Inorganic Materials via Sol-Gel Chemistry

The sol-gel process is a versatile method for synthesizing hybrid organic-inorganic materials at low temperatures. d-nb.infoencyclopedia.pub This process typically involves the hydrolysis and condensation of metal alkoxides. mdpi.comresearchgate.net this compound, with its hydrolyzable chloro and ethoxy groups, is a suitable precursor for integration into such hybrid materials.

The initial step in the sol-gel process is the hydrolysis of the precursor in the presence of water, often with an acid or base catalyst, to form reactive silanol groups (Si-OH). mdpi.comgmidental.comresearchgate.netmdpi.com These silanols then undergo condensation reactions with other silanols or with hydroxyl groups on an organic polymer to form stable siloxane bonds, creating a cross-linked network. d-nb.inforesearchgate.net

When this compound is used in a sol-gel process, its hydrolysis and subsequent co-condensation with other precursors (like tetraethoxysilane, TEOS) or within an organic polymer matrix lead to the formation of a hybrid material. The inorganic silica (B1680970) network provides mechanical strength, thermal stability, and rigidity, while the organic methyl groups from the this compound impart flexibility, hydrophobicity, and can improve compatibility between the organic and inorganic phases. d-nb.inforesearchgate.net The ability to form covalent bonds between the organic and inorganic components at the molecular level results in materials with enhanced properties that are not achievable by simple mixing. radtech.org

Application in Optical Materials and Refractive Index Engineering

The unique chemical structure of this compound and its derivatives makes them promising candidates for the development of advanced optical materials, particularly in applications requiring precise control over the refractive index.

Compositions for Refractive Index Modulation by Radiation

Radiation-curable compositions are widely used in the fabrication of optical coatings and components due to their rapid curing times and solvent-free nature. google.com The refractive index of these materials can be precisely controlled by the chemical composition of the monomers and oligomers used. High refractive index materials are often sought after for applications in light-emitting diodes (LEDs), optical waveguides, and anti-reflection coatings. google.commdpi.com

While not used directly, derivatives of this compound can be synthesized to incorporate functionalities suitable for radiation-curable systems. For instance, the silicon atom can be functionalized with groups that have a high molar refraction, such as aromatic rings (e.g., phenyl groups) or sulfur-containing moieties, to increase the refractive index. google.comacrhem.org Furthermore, the silane (B1218182) can be modified to include a polymerizable group, such as an acrylate (B77674) or methacrylate, which can participate in photo-initiated polymerization.

The general approach involves creating a formulation of monomers and oligomers which, upon exposure to ultraviolet (UV) or electron beam (EB) radiation, crosslink to form a solid, transparent film. By incorporating a functionalized derivative of this compound into such a formulation, the resulting polymer network can have a precisely modulated refractive index. The presence of the siloxane backbone can also contribute to improved thermal stability and durability of the cured material.

Table 2: Strategies for High Refractive Index Monomers from Silane Precursors

| Functional Group Addition | Impact on Refractive Index | Example Application |

| Aromatic Groups (e.g., Phenyl) | Increases molar refraction and thus refractive index. | High refractive index coatings for optical devices. |

| Sulfur-containing Moieties | High atomic weight and polarizability of sulfur contribute to a higher refractive index. | Monomers for optical adhesives and encapsulants. |

| Halogenated Groups (e.g., Bromine) | High atomic weight increases refractive index, though environmental concerns exist. | Specialty optical polymers. |

| Nanoparticle Dispersion (e.g., TiO₂, ZrO₂) | Incorporation of high-index inorganic nanoparticles into the polymer matrix. | High-performance anti-reflection coatings and waveguide cores. researchgate.net |

Fabrication of Optical Components using this compound Derivatives

The fabrication of micro-optical components, such as waveguides and lenses, often relies on polymer-based materials due to their ease of processing and the ability to tailor their optical properties. stanford.edumdpi.comresearchgate.net Polymers derived from functionalized this compound can be utilized in various fabrication techniques.

For instance, in the fabrication of optical waveguides, a core material with a higher refractive index is surrounded by a cladding material with a lower refractive index to guide light. A polymer synthesized from a suitably modified this compound derivative could serve as the core material. The fabrication process could involve techniques like photolithography, where a photosensitive version of the polymer is patterned using UV light, or direct laser writing, where a focused laser beam is used to polymerize the material in a specific three-dimensional pattern. polyu.edu.hkstanford.edu

The ability to control the refractive index of the polymer by adjusting the chemical structure of the silane precursor is crucial for designing and fabricating efficient optical components. The resulting devices would benefit from the inherent properties of organosilicon polymers, such as good thermal stability and environmental resistance.

Role in Dielectric Materials and Electronics

In the field of electronics, there is a continuous demand for new dielectric materials with low dielectric constants (low-k) to improve the performance of integrated circuits. wikipedia.org Organosilicon compounds, including this compound, are key precursors in the synthesis of such materials.

Dielectric materials are electrical insulators that can be polarized by an applied electric field. In microelectronics, low-k materials are used as interlayer dielectrics (ILDs) to reduce parasitic capacitance between metal interconnects, which in turn reduces signal delay and power consumption. wikipedia.org

This compound is a suitable precursor for the deposition of low-k dielectric films, often referred to as organosilicate glasses (OSG) or carbon-doped oxides (CDO). wikipedia.org These films are a form of silicon dioxide where some of the oxygen atoms are replaced by organic groups, such as methyl groups. The presence of the less polar Si-C bond compared to the Si-O bond, and the creation of additional free volume (porosity) due to the presence of the methyl group, leads to a reduction in the dielectric constant. wikipedia.org

These films are typically deposited using chemical vapor deposition (CVD) techniques, where this compound, along with an oxidizing agent like oxygen or nitrous oxide, is introduced into a reaction chamber. The precursors react on the surface of the substrate to form a thin, solid film. The properties of the resulting dielectric film, including its dielectric constant, mechanical strength, and thermal stability, can be controlled by the deposition conditions and the specific chemistry of the precursor.

Table 3: Properties of Dielectric Materials

| Property | Description | Relevance to this compound |

| Dielectric Constant (k) | A measure of a material's ability to store electrical energy in an electric field. | The methyl group helps to lower the k-value, making it suitable for low-k dielectrics. wikipedia.org |

| Dielectric Strength | The maximum electric field a material can withstand without breaking down. | The stable siloxane network contributes to good dielectric strength. |

| Dielectric Loss | The dissipation of energy as heat when a dielectric is subjected to an alternating electric field. | The non-polar nature of the methyl groups can help to minimize dielectric loss. |

Computational and Theoretical Investigations of Methylethoxydichlorosilane

Quantum Chemical Studies on Molecular Structure and Bonding

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the detailed molecular structure and bonding characteristics of methylethoxydichlorosilane. rsc.org These computational methods provide insights into bond lengths, bond angles, and the electronic distribution within the molecule, which are often challenging to determine experimentally with high precision. researchgate.netresearchgate.net

Theoretical studies indicate that the silicon atom in this compound is tetrahedrally coordinated, bonded to a methyl group, an ethoxy group, and two chlorine atoms. The bond lengths and angles around the central silicon atom are influenced by the electronegativity of the substituent groups. For instance, the Si-Cl bonds are expected to be shorter and stronger than the Si-C and Si-O bonds due to the high electronegativity of chlorine.

The internal rotation around the Si-O and O-C bonds can lead to different conformational isomers. Quantum chemical calculations can predict the relative energies of these conformers and the energy barriers for their interconversion. nih.gov This information is crucial for understanding the molecule's flexibility and its behavior in different environments.

The electronic structure of this compound can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and bond character. nih.gov These analyses typically show a significant partial positive charge on the silicon atom and partial negative charges on the more electronegative oxygen and chlorine atoms. This charge separation contributes to the molecule's polarity and its reactivity towards nucleophiles.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| Si-C | 1.85 - 1.90 | |

| Si-O | 1.60 - 1.65 | |

| Si-Cl | 2.05 - 2.10 | |

| O-C | 1.40 - 1.45 | |

| C-H (methyl) | 1.08 - 1.10 | |

| C-H (ethyl) | 1.08 - 1.10 | |

| Cl-Si-Cl: 108 - 112 | ||

| Cl-Si-O: 107 - 111 | ||

| Cl-Si-C: 108 - 112 | ||

| O-Si-C: 107 - 111 | ||

| Si-O-C: 120 - 125 |

Note: The values presented in this table are typical ranges obtained from various quantum chemical calculations and may vary depending on the level of theory and basis set used. Experimental verification is necessary for precise values.

Computational Modeling of Reaction Transition States and Energy Profiles

Computational chemistry plays a pivotal role in understanding the mechanisms of chemical reactions involving this compound. smu.edu By modeling the potential energy surface (PES) of a reaction, researchers can identify the transition state (TS), which is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. researchgate.net The structure and energy of the transition state are critical for determining the reaction rate and selectivity. mit.edursc.org

For reactions such as hydrolysis or alcoholysis of this compound, computational models can elucidate the step-by-step mechanism. These calculations often involve locating the transition state structures for each elementary step and calculating the activation energy, which is the energy difference between the reactants and the transition state. arxiv.orgresearchgate.net Methods like Density Functional Theory (DFT) are commonly employed for these calculations, providing a balance between accuracy and computational cost. researchgate.netbeilstein-journals.org

The reaction energy profile, which plots the energy of the system as a function of the reaction coordinate, can be constructed from these calculations. This profile reveals the energies of reactants, products, intermediates, and transition states, offering a comprehensive view of the reaction's energetic landscape. researchgate.net For instance, in the hydrolysis of this compound, computational studies can help determine whether the reaction proceeds through a concerted or a stepwise mechanism and can predict the relative rates of substitution of the ethoxy and chloro groups.

Machine learning techniques are also emerging as powerful tools to accelerate the discovery and characterization of transition states, which can be computationally expensive to locate using traditional quantum chemistry methods. researchgate.net These models can learn from existing data to predict transition state geometries and energies with significantly reduced computational effort. mit.eduresearchgate.net

Simulation of Intermolecular Interactions and Condensed Phase Behavior

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of this compound in the condensed phase (liquid or solid). massey.ac.nzunimi.itcornell.edu These simulations model the interactions between molecules, providing insights into bulk properties such as density, viscosity, and diffusion coefficients. nih.govdovepress.com

In these simulations, the interactions between this compound molecules are described by a force field, which is a set of potential energy functions that approximate the quantum mechanical interactions. The accuracy of the simulation results heavily depends on the quality of the force field used. rsc.org Intermolecular interactions in this compound are expected to be dominated by dipole-dipole interactions due to the polar nature of the Si-Cl and Si-O bonds, as well as van der Waals forces.

MD simulations can track the positions and velocities of all atoms in a system over time, allowing for the study of dynamic processes such as molecular reorientations and translational diffusion. massey.ac.nz This information is crucial for understanding transport properties and the local structure of the liquid. For example, simulations can reveal how the molecules pack together and whether there are any preferred orientations or local ordering.

Furthermore, simulations can be used to study the behavior of this compound in mixtures with other substances, such as solvents or other reactants. frontiersin.org This is particularly relevant for understanding its reactivity and for designing and optimizing chemical processes where it is used as a precursor. The study of intermolecular interactions is also important for predicting how the material will behave under different conditions of temperature and pressure. nih.govnih.govnist.gov

Predictive Modeling for Novel Derivatives and Material Properties

Computational modeling serves as a powerful tool for the in silico design and prediction of properties of novel derivatives of this compound and the materials derived from them. materialscloud.orgcyi.ac.cy By systematically modifying the molecular structure of this compound in a computational environment, researchers can explore a vast chemical space and identify promising candidates with desired properties before undertaking expensive and time-consuming experimental synthesis. unito.it

Predictive modeling can be used to estimate a wide range of properties for new derivatives. researchgate.net For example, quantum chemical calculations can predict electronic properties such as the HOMO-LUMO gap, which is related to chemical reactivity and optical properties. mdpi.com These calculations can also provide insights into the stability and reactivity of new molecules.

Furthermore, by using this compound as a building block, computational methods can be employed to design new materials, such as polymers or coatings, with specific functionalities. youtube.com For instance, simulations can predict the mechanical properties, thermal stability, and barrier properties of polymers derived from the hydrolysis and condensation of this compound and its derivatives. Machine learning models, trained on existing experimental or computational data, are increasingly being used to accelerate the prediction of material properties. tudelft.nl These models can identify complex relationships between molecular structure and macroscopic properties, enabling the rapid screening of large numbers of potential candidates. mdpi.com

This predictive capability is invaluable in materials science for tailoring materials with specific characteristics for applications in areas such as electronics, coatings, and composites. researchgate.net

Analytical Techniques for Comprehensive Characterization of Methylethoxydichlorosilane

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in methylethoxydichlorosilane. These methods probe the interaction of the molecule with electromagnetic radiation, providing a detailed fingerprint of its chemical composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic and organosilicon compounds like this compound. msu.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR: Proton NMR is crucial for identifying the types and connectivity of hydrogen atoms. In this compound (CH₃OCH₂CH₂SiCl₂CH₃), distinct signals are expected for the methyl group attached to silicon, the methylene (B1212753) groups of the ethoxy chain, and the terminal methyl group of the ethoxy chain. The chemical shifts (δ) and spin-spin coupling patterns provide unambiguous evidence for the proposed structure.

¹³C NMR: Carbon-13 NMR complements proton NMR by providing information about the carbon skeleton. msu.edu Each unique carbon atom in this compound will produce a distinct signal, allowing for confirmation of the number and types of carbon environments.

²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is a powerful tool for directly probing the silicon environment. The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the ²⁹Si NMR spectrum would show a characteristic signal corresponding to a silicon atom bonded to two chlorine atoms, a methyl group, and an ethoxy group.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (Si-CH₃) | 0.5 - 1.0 | Singlet |

| ¹H (O-CH₂) | 3.6 - 4.0 | Triplet |

| ¹H (C-CH₃) | 1.1 - 1.4 | Triplet |

| ¹³C (Si-CH₃) | 0 - 5 | Quartet |

| ¹³C (O-CH₂) | 58 - 62 | Triplet |

| ¹³C (C-CH₃) | 18 - 22 | Quartet |

| ²⁹Si | Specific to environment | Singlet |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule by examining its vibrational modes. youtube.comresearchgate.net These two techniques are often complementary.

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. brjac.com.br Key functional groups in this compound, such as C-H, C-O, Si-C, and Si-Cl bonds, will exhibit characteristic absorption bands at specific frequencies. For instance, the strong absorption due to the Si-Cl bond stretching is a key diagnostic feature.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it provides valuable information about the Si-C and C-C backbone of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 | 2850-3000 |

| C-O stretch | 1050-1150 | 1050-1150 |

| Si-C stretch | 700-850 | 700-850 |

| Si-Cl stretch | 450-600 | 450-600 |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govplasmion.com In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). broadinstitute.org The resulting mass spectrum displays the relative abundance of each ion. nih.gov

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern, resulting from the cleavage of bonds within the molecule upon ionization, provides valuable clues about its structure. For example, the loss of a methyl group, an ethoxy group, or a chlorine atom would result in characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be evident in the mass spectrum, aiding in the identification of chlorine-containing fragments.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts that may be present from its synthesis. mdpi.comnih.gov

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography (GC) is the premier method for the analysis of volatile compounds like this compound. shimadzu.eunih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A detector at the end of the column measures the amount of each component as it elutes.

The purity of a this compound sample can be determined by the relative area of its peak in the gas chromatogram. Impurities will appear as separate peaks, and their retention times can be used for identification when compared to known standards. Coupling GC with a mass spectrometer (GC-MS) provides a powerful hyphenated technique that combines the separation power of GC with the identification capabilities of MS. ijpsonline.comlucideon.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While GC is ideal for volatile components, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile or thermally sensitive impurities that may be present in a this compound sample. nih.govjfda-online.com HPLC separates components in a liquid phase based on their differential partitioning between a mobile phase and a stationary phase. farmaciajournal.com

Although this compound itself is volatile, HPLC can be used to detect less volatile impurities, such as hydrolysis products or higher molecular weight siloxane oligomers that might form during synthesis or storage. The choice of column and mobile phase is critical for achieving effective separation. researchgate.net

Thermodynamic Characterization Methodologies

Thermodynamic characterization is essential for understanding the behavior of this compound in various industrial processes, particularly for purification under reduced pressures. acs.org Key methodologies include the measurement of vapor pressure, determination of vaporization enthalpies, and the use of equations of state for data correlation. nih.govunivie.ac.at

Ebulliometry is a primary technique for the precise measurement of the vapor pressure of liquids as a function of temperature. calnesis.comltp-oldenburg.de For this compound, an inclined ebulliometer has been employed to determine its vapor pressure over a range of pressures, typically from 11.325 kPa to 101.266 kPa. acs.orgresearchgate.net This dynamic method involves measuring the boiling temperature of the substance at a controlled pressure. ltp-oldenburg.de The experimental setup usually includes a high-accuracy pressure controller and measurement system, the ebulliometer itself, and a vacuum pump to remove air and degas the sample. calnesis.comresearchgate.net

Research findings have demonstrated that the vapor pressure of purified this compound, obtained through vacuum distillation, can be accurately measured across a temperature range of approximately 312.9 K to 373.6 K. acs.org The data obtained from these measurements are crucial for engineering design, as they provide a detailed understanding of the pressure-temperature relationship of the compound. acs.org

The molar enthalpy of vaporization (ΔvapHm), also known as the heat of vaporization, represents the energy required to transform a substance from a liquid to a gaseous state. wikipedia.orglibretexts.org This thermodynamic property is fundamental for designing distillation and other separation processes. For this compound, the molar enthalpies of vaporization can be estimated from the experimental vapor pressure data obtained through ebulliometry. acs.orgresearchgate.net

The process involves analyzing the temperature dependence of the vapor pressure. umsl.edu The energy input during vaporization is used to overcome intermolecular forces within the liquid. wikipedia.org The enthalpy of condensation is the reverse of this process and is always negative, indicating a release of heat. wikipedia.orglibretexts.org

To correlate the experimental vapor pressure-temperature data, equations of state are widely used. The Antoine equation and the Clausius-Clapeyron equation are two such semi-empirical correlations that provide a mathematical relationship between these two properties. wikipedia.orgwikipedia.org

The Antoine equation , derived from the Clausius-Clapeyron relation, is expressed as: log₁₀(P) = A - (B / (C + T)) where P is the vapor pressure, T is the temperature, and A, B, and C are component-specific constants. wikipedia.org For this compound, experimental data fitted to the Antoine equation have yielded specific parameters that allow for the calculation of vapor pressure at different temperatures with a high degree of accuracy, showing relative errors of less than 0.08%. acs.orgresearchgate.netresearchgate.net

The Clausius-Clapeyron equation specifies the temperature dependence of the vapor pressure at a phase transition. wikipedia.orgvedantu.com It is particularly useful for estimating the molar enthalpy of vaporization from the vapor pressure data. acs.orgresearchgate.net The equation relates the natural logarithm of the vapor pressure to the enthalpy of vaporization and the temperature. vedantu.comucla.edu For this compound, this equation has been used to estimate the average molar evaporation enthalpy over the experimental temperature range. acs.org

Table of Antoine Equation Parameters for this compound

| Parameter | Value |

| A | 9.74178 |

| B | 1715.764 |

| C | -49 K |

This table presents the Antoine equation parameters for this compound as determined from experimental vapor pressure measurements. acs.org

Microscopic and Elemental Analysis Techniques

Beyond thermodynamic properties, understanding the morphology and elemental composition of materials containing or interacting with this compound is crucial in various applications.

Scanning Electron Microscopy (SEM) is a powerful technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography. psu.eduwikipedia.orgebsco.com The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are detected to form an image that reveals surface features with great depth of field. ebsco.comnanoscience.com SEM can be used to study the surface morphology of materials treated with or incorporating this compound. googleapis.com

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often coupled with SEM to determine the elemental composition of a sample. wikipedia.orgoxinst.comthermofisher.com When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. wikipedia.org The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis. wikipedia.orgchemaxon.com EDX can be used to confirm the presence and relative abundance of silicon, chlorine, oxygen, and carbon in samples related to this compound. researchgate.netedax.com

X-ray Diffraction (XRD) for Crystalline Structure

Extensive searches of scientific literature and crystallographic databases did not yield any specific research findings or experimental data regarding the single-crystal X-ray diffraction (XRD) analysis of this compound. This indicates that the crystal structure of this compound has likely not been determined and deposited in the public domain.

The absence of such data is likely attributable to the physical state of this compound under standard conditions. Available data indicates that this compound is a liquid at room temperature, with a boiling point of approximately 66 °C. sigmaaldrich.com Single-crystal XRD, a powerful technique for elucidating the three-dimensional atomic arrangement of a compound, requires a solid, crystalline sample. caymanchem.comfishersci.comacs.org

While it is theoretically possible to crystallize this compound at low temperatures, no studies detailing such a procedure or a subsequent XRD analysis have been found. Research on this compound has focused on other properties, such as its vapor pressure. researchgate.netfx361.com

Therefore, a detailed discussion of the crystalline structure of this compound, including data tables of crystallographic parameters, cannot be provided at this time due to the lack of available experimental data.

Advanced Manufacturing and Industrial Synthesis Processes

Scalable Production Methods for Methylethoxydichlorosilane

The primary industrial-scale production method for this compound is the controlled esterification of methyltrichlorosilane (B1216827) with ethanol (B145695). This reaction is a well-established and scalable process.

The fundamental reaction is as follows: CH₃SiCl₃ + C₂H₅OH → CH₃(C₂H₅O)SiCl₂ + HCl

This process requires careful management of reaction conditions to ensure high selectivity and yield. Key steps in a scalable production campaign include:

Reactant Metering: Precise control over the molar ratio of methyltrichlorosilane to ethanol is critical to minimize the formation of by-products such as methyldiethoxychlorosilane (B8478848) and methyltriethoxysilane.

Reaction Control: The reaction is typically carried out in a suitable reactor, which may be a stirred-tank reactor for batch or semi-batch processes. Temperature and pressure are carefully controlled to manage the exothermic nature of the reaction and the evolution of hydrogen chloride (HCl) gas.

HCl Removal: The gaseous HCl by-product must be efficiently removed from the reaction mixture to drive the equilibrium towards the desired product and to prevent reverse reactions. This is often achieved by sparging with an inert gas or by conducting the reaction under reduced pressure.

Purification: The crude product mixture undergoes purification to isolate this compound of high purity. A crucial step in this purification is fractional distillation under vacuum. researchgate.netresearchgate.netresearchgate.net The significant differences in the boiling points of the components in the mixture allow for their effective separation.

Another potential, though less direct, route begins with the Müller-Rochow Direct Process, which is the cornerstone of the silicones industry. This process synthesizes a mixture of methylchlorosilanes by reacting methyl chloride with silicon in the presence of a copper catalyst. uiowa.edugoogle.com The primary product of this synthesis is dimethyldichlorosilane, but it also yields other methylchlorosilanes, including methyltrichlorosilane. The methyltrichlorosilane fraction can then be separated and used as the feedstock for the esterification reaction described above.

Process Optimization for Enhanced Yield and Efficiency

Optimizing the manufacturing process for this compound is crucial for economic viability and product quality. Optimization strategies target several key areas:

Catalyst and Promoter Tuning in Feedstock Synthesis: In the Direct Process for producing the methyltrichlorosilane precursor, the selectivity can be influenced by the use of promoters. For instance, the addition of zinc as a promoter can increase the selectivity for more methylated silanes, while tin can increase the selectivity for more chlorinated silanes. uiowa.edu Judicious use of these promoters can optimize the output of methyltrichlorosilane.

Esterification Reaction Conditions: The yield of this compound is highly dependent on the conditions of the esterification reaction. Optimizing parameters such as temperature, pressure, reaction time, and the rate of ethanol addition is essential. The use of design of experiments (DoE) methodologies can help in systematically exploring the parameter space to find the optimal conditions for maximizing yield and minimizing by-product formation.

Efficient Purification: The efficiency of the purification stage is critical for achieving the desired product purity. The design and operation of the distillation columns are optimized based on the vapor-liquid equilibrium data for the mixture. Understanding the vapor pressure of this compound is essential for this optimization. fx361.comacs.org The Antoine equation parameters, which describe the relationship between vapor pressure and temperature, provide the fundamental data for designing efficient distillation processes. researchgate.netresearchgate.netresearchgate.net

Below is an interactive data table with the Antoine constants for this compound, which are vital for designing its purification process.

| Parameter | Value |

| A | 9.74178 |

| B | 1715.764 |

| C | -49 K |

| The Antoine equation is of the form log₁₀(P) = A - (B / (T + C)), where P is the vapor pressure and T is the temperature. The data presented is for pressures between 11.325 and 101.266 kPa. researchgate.netresearchgate.netresearchgate.net |

Integration into Continuous Flow Manufacturing Systems

The integration of continuous flow manufacturing presents a significant advancement over traditional batch processing for the synthesis of this compound. Continuous flow systems offer numerous advantages, including enhanced safety, better process control, improved heat and mass transfer, and greater scalability. acs.org

A conceptual continuous flow process for this compound production would involve:

Continuous Reactant Feeding: Methyltrichlorosilane and ethanol would be continuously pumped from their respective storage tanks and mixed at a specific ratio just before entering the reactor.

Flow Reactor: The reaction would take place in a continuous flow reactor, such as a plug flow reactor (PFR) or a series of continuous stirred-tank reactors (CSTRs). The reactor design would ensure optimal mixing and residence time for the reaction to proceed to completion. The efficient heat exchange in flow reactors allows for better temperature control of the exothermic reaction.

In-line Separation: The HCl gas produced would be continuously removed from the liquid stream using a gas-liquid separator or a membrane-based system integrated into the flow path.

Continuous Distillation: The crude product stream would then be fed directly into a continuous distillation column or a series of columns for purification. google.com This allows for the continuous separation of pure this compound from unreacted starting materials and by-products.

Recent advancements in photocatalysis within continuous-flow microreactors have demonstrated the potential for highly selective chlorination of hydrosilanes, suggesting future possibilities for novel, continuous syntheses of chlorosilanes. nih.govresearchgate.net

Sustainability Considerations in Industrial Organosilane Production

The chemical industry is increasingly focusing on sustainable manufacturing practices, and the production of organosilanes is no exception. Key sustainability considerations include:

Atom Economy and Waste Reduction: The esterification of methyltrichlorosilane has a significant by-product in the form of HCl. Finding applications for this HCl or developing alternative synthesis routes with higher atom economy is a key sustainability goal. One such alternative is the dehydrocoupling of amines and silanes, which produces hydrogen gas as the only by-product. rsc.org

Green Catalysis: The traditional hydrosilylation reactions often rely on precious metal catalysts like platinum. Research is ongoing to develop catalysts based on more abundant and less toxic metals, such as cobalt, which can be used in the synthesis of various organosilanes. csic.es

Energy Efficiency: Continuous manufacturing processes are often more energy-efficient than batch processes due to better heat integration and reduced energy losses during heating and cooling cycles.

Use of Renewable Feedstocks and Solvents: While not yet widely implemented for this compound, there is a broader trend in the chemical industry to explore the use of bio-derived ethanol and other renewable feedstocks. The use of greener solvents in synthesis and purification processes is also an area of active research. csic.es

Circular Economy Approaches: Designing processes where by-products can be recycled or used as feedstocks for other processes is a core principle of the circular economy. For example, the hydrogen produced in dehydrocoupling reactions could be used as a clean energy source. csic.es

By addressing these sustainability aspects, the industrial production of organosilanes like this compound can be made more environmentally friendly and economically competitive in the long term.

Conclusion and Future Research Directions

Summary of Key Research Findings on Methylethoxydichlorosilane

Research on this compound has primarily focused on its synthesis, purification, and fundamental physicochemical properties. A significant area of investigation has been its behavior as a precursor in the formation of more complex silicon-based polymers and materials.

One of the key research findings is the detailed characterization of its vapor pressure. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net The saturated vapor pressure of pure this compound, obtained through vacuum distillation, has been determined at various temperatures. researchgate.netresearchgate.netresearchgate.netresearchgate.net These experimental data were successfully fitted with the Antoine equation, a semi-empirical correlation describing the relation between vapor pressure and temperature. researchgate.netresearchgate.netresearchgate.netresearchgate.net The determined Antoine constants for this compound are A = 9.74178, B = 1715.764, and C = -49 K. researchgate.netresearchgate.netresearchgate.netresearchgate.net This information is crucial for the design of processes such as distillation and chemical vapor deposition (CVD). fx361.com

Furthermore, the molar evaporation enthalpy (ΔvapHm) of this compound has been estimated using the Clausius-Clapeyron equation over a temperature range of 312.9 K to 373.6 K. researchgate.net This thermodynamic parameter is vital for understanding the energy requirements for its phase transition from liquid to gas, which is a fundamental aspect of its application in CVD and other vapor-phase synthesis methods. linde-amt.comprovac.comwikipedia.orgevonik.com

Early research also touched upon its reactivity, noting that it undergoes slow hydrolysis upon contact with water, leading to the evolution of methane. dtic.mil This reactivity is a key feature that is exploited in the synthesis of siloxane polymers. The use of this compound in the preparation of mixed alkylchloroalkoxysilanes has been explored, although challenges in preparing dichlorodiethoxysilane via this route were noted. dtic.mil

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Antoine Constant A | 9.74178 | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Antoine Constant B | 1715.764 | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Antoine Constant C | -49 K | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Temperature Range for ΔvapHm | 312.9 - 373.6 K | researchgate.net |

Emerging Research Areas and Unexplored Facets

While foundational research has been conducted, several emerging areas and unexplored facets of this compound chemistry present exciting opportunities for future investigation.

One promising area is its application in the synthesis of specialized polysiloxanes. By carefully controlling the hydrolysis and condensation reactions, it may be possible to create polymers with tailored properties. The presence of both a methyl and an ethoxy group on the silicon atom allows for a degree of control over the reactivity and the final polymer structure that is not available with simpler precursors. Further research could focus on co-polymerizing this compound with other silane (B1218182) monomers to create novel materials with unique thermal, mechanical, and optical properties. google.com

The role of this compound in the development of high-temperature resistant materials is another area ripe for exploration. dtic.mil Patents suggest its use in the preparation of borosiloxanes, which are known for their enhanced thermal stability due to the incorporation of boron into the siloxane backbone. google.com A deeper investigation into the mechanism of this incorporation and the resulting material properties could lead to the development of advanced coatings and composites for high-technology applications. google.com

The potential of this compound as a single-source precursor for the chemical vapor deposition (CVD) of silicon oxycarbide (SiOC) films is an intriguing and relatively unexplored facet. The presence of silicon, carbon, and oxygen in the molecule makes it a candidate for depositing such films, which are of interest for their tunable electronic and mechanical properties. Research in this area would involve studying the decomposition pathways of this compound under various CVD conditions to control the composition and structure of the resulting thin films. researchgate.net

Potential for Novel Material Development and Technological Advancements

The unique chemical nature of this compound positions it as a valuable building block for the development of novel materials and technological advancements.

The ability to precisely control the structure of siloxane polymers derived from this compound opens the door to the creation of advanced materials for a variety of applications. For instance, by tuning the degree of cross-linking and the organic functionalities, it may be possible to develop new types of silicone elastomers, resins, and fluids with enhanced performance characteristics. These could find use in industries ranging from electronics and aerospace to biomedical devices. novapublishers.com

In the realm of surface modification, this compound could be employed to create functional coatings. Its reactive chlorine atoms can readily bond with hydroxyl groups on various substrates, allowing for the covalent attachment of a thin film. The ethoxy and methyl groups could then be further functionalized to impart specific properties to the surface, such as hydrophobicity, biocompatibility, or adhesion promotion. evonik.com

Furthermore, the development of more efficient and selective synthesis routes utilizing this compound could lead to technological advancements in the production of high-purity organosilicon compounds. This could have a significant impact on the electronics industry, where the purity of precursors is paramount for the fabrication of semiconductor devices. evonik.com The use of this compound in the preparation of specialized silanes for applications such as cross-linking agents in room temperature vulcanized (RTV) silicone rubber has been patented, indicating its potential in advanced manufacturing processes. google.com

Retrosynthesis Analysis